molecular formula C9H13ClN2O2 B2846580 Ethyl 4-hydrazinylbenzoate hydrochloride CAS No. 40566-85-6

Ethyl 4-hydrazinylbenzoate hydrochloride

Cat. No.: B2846580
CAS No.: 40566-85-6
M. Wt: 216.67
InChI Key: BTZOWQCBGLZWSD-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinylbenzoate hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol and the benzene ring is substituted with a hydrazine group. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Hydrochloride Formation: The resulting ethyl 4-hydrazinylbenzoate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into different reduced forms.

  • Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives and other oxidized forms.

  • Reduction Products: Hydrazine derivatives and other reduced forms.

  • Substitution Products: Compounds with different functional groups replacing the hydrazine group.

Scientific Research Applications

Chemistry: Ethyl 4-hydrazinylbenzoate hydrochloride is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-hydrazinylbenzoate hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of the research or industrial application.

Comparison with Similar Compounds

  • Ethyl 4-aminobenzoate (Ethyl PABA): Similar structure but with an amino group instead of a hydrazine group.

  • Ethyl 4-hydroxybenzoate (Ethyl Paraben): Similar ester structure but with a hydroxyl group instead of a hydrazine group.

Uniqueness: Ethyl 4-hydrazinylbenzoate hydrochloride is unique due to the presence of the hydrazine group, which imparts different chemical properties and reactivity compared to compounds with amino or hydroxyl groups.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-hydrazinylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZOWQCBGLZWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (-13° C.) and stirred suspension of ethyl 4-aminobenzoate (100 g, 605.3 mmol) in concentrated hydrochloric acid (780 ml) was added dropwise a solution of sodium nitrite (43.9 g, 635.9 mmol) in water (312 ml) at such a rate as to keep the temperature below -4° C. (ca 50 minutes). After being stirred for further 10 minutes at -5° C., the mixture was quickly filtered to remove solids and the clear yellow filtrate was added portionwise to a cooled (-20° C.) and stirred solution of tin (II) chloride dihydrate (682.9 g, 3.02 mmol) in concentrated hydrochloric acid (470 ml) at such a rate as to maintain the temperature below -10° C. (ca 25 minutes). The resulting mixture was allowed to warm to -5° C. over 25 min and the solid was collected by filtration, washed with diethyl ether (2×300 ml) and dried over phosphorous pentoxide-potassium hydroxide at 60° C. in vacuum oven to give 131.8 g (100%) of the title compound as a white solid. A sample recrystallized from absolute ethanol showed: mp 208°-212° C. (needles); δH (360 MHz, DMSO-d6) 10.42 (3H, br s, --N+H3), 8.92 (1H, br s, --NH--), 7.86 (2H, d, J=8.8 Hz, Ar-H), 7.01 (2H, d, J=8.8 Hz, Ar-H), 4.26 (2H, q, J=7.1 Hz, --OCH2 --), 1.30 (3H, t, J=7.1 Hz, --CH3); m/z (CI) 181 (M+ +1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
312 mL
Type
solvent
Reaction Step Two
Quantity
682.9 g
Type
reactant
Reaction Step Three
Quantity
470 mL
Type
solvent
Reaction Step Three
Yield
100%

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